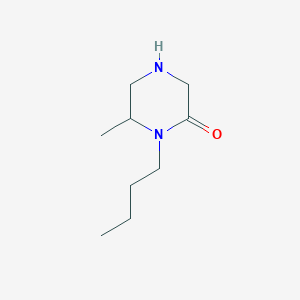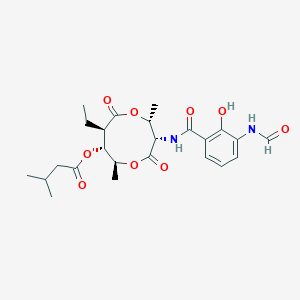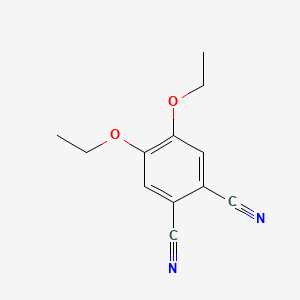
4,5-Diethoxyphthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethoxyphthalonitrile is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalonitrile, characterized by the presence of two ethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 4,5-Diethoxyphthalonitrile can be synthesized through a multi-step process involving the nitration of diethoxybenzene followed by the conversion of the nitro groups to nitrile groups. The general synthetic route involves:
Nitration: Diethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethoxy-1,2-dinitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino groups are converted to nitrile groups through diazotization followed by the Sandmeyer reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4,5-Diethoxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: 4,5-Diethoxyphthalic acid or 4,5-Diethoxybenzaldehyde.
Reduction: 4,5-Diethoxyphthalamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
科学的研究の応用
4,5-Diethoxyphthalonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important compounds in dye and pigment industries.
Biology: Phthalocyanines derived from this compound are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.
作用機序
The mechanism of action of 4,5-diethoxyphthalonitrile largely depends on its derivatives and the specific application. For instance, in photodynamic therapy, phthalocyanines derived from this compound generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that induce cell apoptosis and necrosis.
類似化合物との比較
4,5-Dimethoxyphthalonitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
4,5-Diethoxyphthalic acid: An oxidized form of 4,5-diethoxyphthalonitrile.
4,5-Diethoxybenzaldehyde: Another derivative formed through oxidation.
Uniqueness: this compound is unique due to its specific ethoxy substituents, which influence its reactivity and the properties of its derivatives. The presence of ethoxy groups can enhance solubility and modify the electronic properties of the compound, making it suitable for specific applications in material science and medicinal chemistry.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
4,5-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
CEPXGDYQQGQBRU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)C#N)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



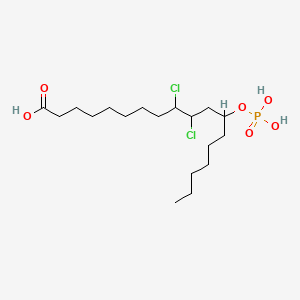

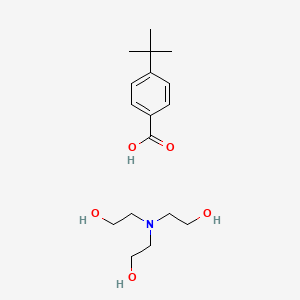
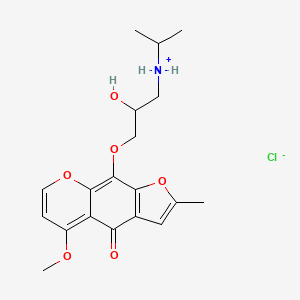
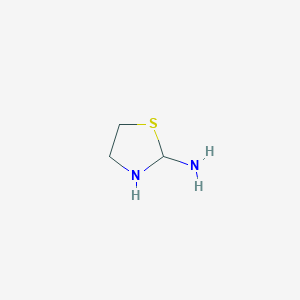
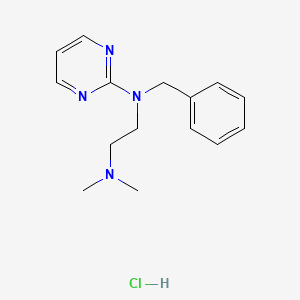
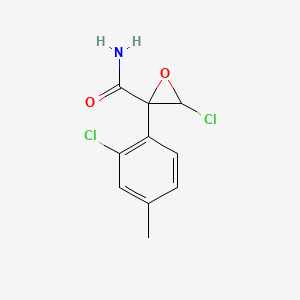
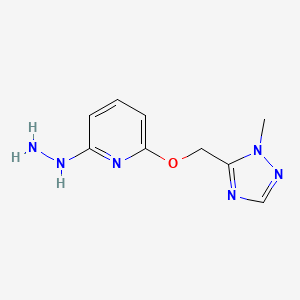
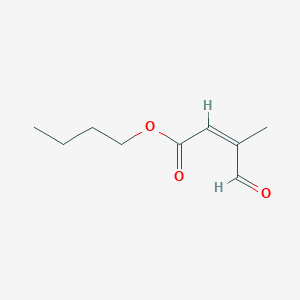
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
